molecular formula C10H10N2O4 B11880670 Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate

Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate

Cat. No.: B11880670
M. Wt: 222.20 g/mol
InChI Key: MBJNIVSCXHCIGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate involves several steps. One common method includes the reaction of 3-cyano-6-methoxy-2-oxo-1,2-dihydropyridine with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 2-(3-cyano-6-methoxy-2-oxo-1H-pyridin-4-yl)acetate

InChI

InChI=1S/C10H10N2O4/c1-15-8-3-6(4-9(13)16-2)7(5-11)10(14)12-8/h3H,4H2,1-2H3,(H,12,14)

InChI Key

MBJNIVSCXHCIGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=O)N1)C#N)CC(=O)OC

Origin of Product

United States

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